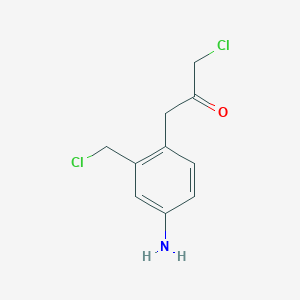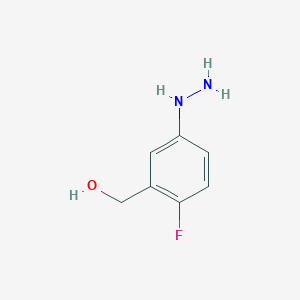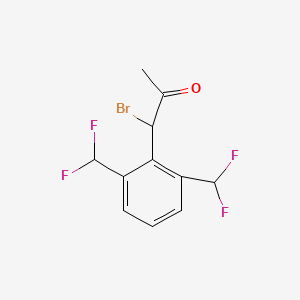![molecular formula C13H16O3S B14066353 Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate CAS No. 100612-81-5](/img/structure/B14066353.png)
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a formylphenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester typically involves the reaction of 4-formylphenyl thiol with 2-methylpropanoic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane and toluene.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-[(4-carboxyphenyl)thio]-2-methylpropanoic acid.
Reduction: 2-[(4-hydroxyphenyl)thio]-2-methylpropanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-[(4-hydroxyphenyl)thio]-2-methyl-, ethyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Propanoic acid, 2-[(4-methoxyphenyl)thio]-2-methyl-, ethyl ester: Contains a methoxy group instead of a formyl group.
Uniqueness
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
100612-81-5 |
|---|---|
Fórmula molecular |
C13H16O3S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
ethyl 2-(4-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-9H,4H2,1-3H3 |
Clave InChI |
HXSQEIDMLZIWDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)SC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)








